Dibenzofuran-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibenzofuran-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFIUYPXCGSSAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397179 | |
| Record name | Dibenzofuranol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82493-21-8, 33483-06-6 | |
| Record name | Dibenzofuranol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Dibenzofuranol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Dibenzofuran 1 Ol and Its Analogs
Precursor-Based Synthesis of Dibenzofuran-1-ol (B1274313)
Utilization of o-Halodiaryl Ethers with Palladium Catalysis
Palladium catalysis has emerged as a cornerstone for constructing the dibenzofuran (B1670420) skeleton from o-halodiaryl ethers and related precursors. These methods often involve intramolecular cyclization, leveraging the ability of palladium to mediate C-O or C-C bond formation.
One prominent approach utilizes o-iododiaryl ethers, which undergo palladium-catalyzed intramolecular cyclization under ligand-free conditions, often employing reusable Pd/C catalysts organic-chemistry.orgresearchgate.netchemicalbook.com. This route can be facilitated by the one-pot synthesis of the o-iododiaryl ether precursor through sequential iodination and O-arylation of phenol (B47542) organic-chemistry.orgresearchgate.net.
Palladium(II) catalysts are also effective in promoting the intramolecular cyclization of ortho-diazonium salts of diaryl ethers organic-chemistry.orgresearchgate.netchemicalbook.comthieme-connect.deekb.eg. This reaction, often carried out in refluxing ethanol (B145695) in the absence of a base, can be further optimized by using pivalic acid as the solvent, leading to improved reproducibility and yields organic-chemistry.orgresearchgate.net. Furthermore, palladium-catalyzed C-H activation followed by C-O cyclization, using air as an oxidant, offers a practical route to substituted dibenzofurans acs.org.
Metalation followed by Negishi cross-coupling and subsequent intramolecular nucleophilic aromatic substitution (SNAr) has also been employed for the synthesis of dibenzofurans from fluoroarenes and 2-bromophenyl acetates nih.govresearchgate.net.
Table 1: Palladium-Catalyzed Dibenzofuran Synthesis via o-Halodiaryl Ethers and Related Precursors
| Substrate Type | Catalyst/Reagent | Conditions | Yield (%) | Citation |
| o-iododiaryl ethers | Pd/C | Ligand-free conditions, DMA | Good to excellent | researchgate.netchemicalbook.com |
| Biphenyl (B1667301) ethers | Pd(OAc)2 | Boiling acidic solvents (AcOH, TFA, or AcOH/MsOH mixture) | Good to excellent | chemicalbook.com |
| Phenol + o-haloiodobenzene | Pd(PPh3)4, Cu2O (tandem) | One-pot, cross-coupling/aromatization, Ullmann coupling | Good to excellent | organic-chemistry.orgacs.org |
| o-iodophenols + silylaryl triflates | Pd catalyst | CsF, subsequent cyclization | Good to excellent | ekb.egosti.govnih.gov |
| Fluoroarenes + 2-bromophenyl acetates | Pd catalyst, ZnCl2, KOtBu, NaHMDS | Directed ortho-lithiation, zincation, Negishi cross-coupling, intramolecular SNAr | Good to excellent | nih.govresearchgate.net |
| Phenol-directed C–H activation | Pd(0)/Pd(II) | Air as oxidant | Good to excellent | acs.org |
Strategies Involving Aryl Diazo Compounds and Cyclization
The cyclization of aryl diazo compounds and diazonium salts represents another significant avenue for dibenzofuran synthesis. The Pschorr-type ring closure, involving the cyclization of 2-phenoxybenzenediazonium salts, was an early method, though it often yielded moderate to poor results under strongly acidic conditions thieme-connect.de. Modern adaptations have improved yields by employing different reaction conditions or catalysts.
Palladium catalysis has been successfully applied to the intramolecular cyclization of ortho-diazonium salts of diaryl ethers, often in refluxing ethanol organic-chemistry.orgresearchgate.netchemicalbook.comekb.eg. Alternatively, a one-pot protocol involving 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes, utilizing tandem palladium-catalyzed cross-coupling/aromatization and copper-catalyzed Ullmann coupling, efficiently constructs dibenzofuran motifs organic-chemistry.orgacs.org.
Table 2: Dibenzofuran Synthesis via Aryl Diazo Compounds/Diazonium Salts
| Precursor | Catalyst/Reagent | Conditions | Yield (%) | Citation |
| 2-phenoxybenzenediazonium salt | H2SO4 (50%) | Heating for several hours | Moderate to poor | thieme-connect.de |
| ortho-diazonium salts of diaryl ethers | Pd(OAc)2 | Refluxing ethanol, absence of base | Good | organic-chemistry.orgresearchgate.net |
| ortho-diazonium salts of diaryl ethers | Pd(OAc)2 | Pivalic acid, air | Improved | organic-chemistry.org |
| 2-phenoxybenzene-diazonium tetrafluoroborate | FeSO4 | Hydroquinone, improved yield | 79% | chemicalbook.com |
| 6-diazo-2-cyclohexenone + o-haloiodobenzene | Pd(PPh3)4, Cu2O (tandem) | One-pot, cross-coupling/aromatization, Ullmann coupling | Good to excellent | organic-chemistry.orgacs.org |
Formation via Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are instrumental in forming the C-C and C-O bonds necessary for dibenzofuran ring systems. Palladium-catalyzed reactions, such as Suzuki-Miyaura coupling nih.govconicet.gov.aracs.org and Negishi coupling nih.govresearchgate.net, are widely employed. These often involve the coupling of aryl halides or triflates with appropriate nucleophiles, followed by intramolecular cyclization. For instance, o-iodophenols can react with silylaryl triflates, and the resulting O-arylated products are then cyclized using a palladium catalyst ekb.egosti.govnih.gov. Copper-catalyzed Ullmann coupling also plays a vital role, particularly in conjunction with other methods, for forming C-O bonds thieme-connect.deorganic-chemistry.orgacs.orgnih.gov.
Synthesis of this compound Derivatives
Once the dibenzofuran core is established, further modifications can be made to introduce or alter functional groups, including the hydroxyl group at the 1-position, or to perform substitutions on the aromatic rings.
Derivatization at the Hydroxyl Group (e.g., Acetic Acid; this compound)
While direct derivatization of this compound itself is not extensively detailed in the provided literature, standard organic chemistry transformations can be applied to the hydroxyl group. These include esterification (e.g., acetylation to form an acetate (B1210297) ester) and etherification. For example, the synthesis of related compounds might involve protecting the hydroxyl group during other synthetic steps or converting it into a better leaving group for subsequent reactions. The use of precursors like 2-acetoxy-2'-iodobiphenyl in cyclization reactions chemicalbook.com highlights the role of ester functionalities in dibenzofuran synthesis pathways.
Substitution Reactions on the Dibenzofuran Skeleton Pre- and Post-Hydroxylation
The dibenzofuran skeleton is amenable to various electrophilic aromatic substitution (EAS) reactions, including nitration and halogenation. These reactions can be performed on the parent dibenzofuran or on hydroxylated derivatives.
Nitration: Nitration of dibenzofuran typically occurs at the 2- and 3-positions. Regioselective nitration can be achieved by controlling reaction conditions. For instance, nitration with nitric acid in trifluoroacetic acid selectively yields 3-nitrodibenzofuran, while Friedel-Crafts type nitration using alkyl nitrates and aluminum chloride favors the 2-nitrodibenzofuran (B152082) isomer oup.comoup.com. Notably, nitration of 2-hydroxydibenzofuran (B1202526) has been reported to yield the 1-nitro isomer as the major product, demonstrating substitution post-hydroxylation thieme-connect.de.
Halogenation: Halogenation of dibenzofuran with chlorine or bromine can occur at various positions, with selectivity depending on the halogenating agent and reaction conditions thieme-connect.deatamanchemicals.comwikipedia.orgchemicalbook.comdioxin20xx.org. In a model fly ash system, bromination of dibenzofuran showed less selectivity compared to chlorination, which favored the lateral 2,3,7,8 positions dioxin20xx.org.
Table 3: Electrophilic Substitution on the Dibenzofuran Skeleton
| Reaction Type | Reagents | Conditions | Major Product(s)/Regioselectivity | Citation |
| Nitration | HNO3 in CF3COOH | Mild conditions | 3-Nitrodibenzofuran (selective) | oup.comoup.com |
| Nitration | Alkyl nitrates + AlCl3 in CH3NO2 | Friedel-Crafts type | 2-Nitrodibenzofuran (main product) | oup.comoup.com |
| Nitration | HNO3 in Ac2O | - | 1- (20%), 2- (40%), 3- (40%) isomers | researchgate.net |
| Nitration | Nitric acid | On 2-hydroxydibenzofuran | 1-nitro isomer (major) | thieme-connect.de |
| Halogenation | Cl2 or Br2 | Heterogeneous catalyzed (e.g., CuCl2/Al2O3-SiO2) at 300°C | Chlorination: 2,3,7,8 positions. Bromination: not selective on DF | dioxin20xx.org |
Synthesis of Aminodibenzofuran Derivatives with Potential for Hydroxylation
The synthesis of aminodibenzofuran derivatives provides access to compounds that can be further functionalized or are of interest due to their biological activities. Methods include the reaction of dinitrobenzene precursors with iodophenols, followed by reduction steps niscpr.res.injetir.org. For example, 1-aminodibenzofuran derivatives have been synthesized from 1,3-dinitrophenol and iodophenol compounds niscpr.res.injetir.org. Improved procedures for isomeric aminodibenzofurans, such as 4-aminodibenzofuran, involve lithiation and subsequent reactions tandfonline.com.
While the direct synthetic introduction of a hydroxyl group onto an amino-dibenzofuran is not explicitly detailed, in vivo studies indicate that aromatic amines like 3-aminodibenzofuran (B1200821) can undergo metabolic activation via N-hydroxylation by cytochrome P450 enzymes nih.govpreprints.orgresearchgate.nettandfonline.com. This metabolic pathway highlights the potential for hydroxylation reactions in the context of these derivatives.
Compound Name List:
Dibenzofuran
this compound
2-Iododiaryl ethers
2-Phenoxybenzenediazonium salts
6-Diazo-2-cyclohexenones
o-Haloiodobenzenes
Silylaryl triflates
2-Acetoxy-2'-iodobiphenyl
2-Hydroxydibenzofuran
3-Hydroxydibenzofuran
2-Nitrodibenzofuran
3-Nitrodibenzofuran
1-Nitro-dibenzofuran
4-Aminodibenzofuran
1-Amino-dibenzo[b,d]furan
3-Aminodibenzofuran
4-Acetamidodibenzofuran
Green Chemistry Approaches in this compound Synthesis
The principles of Green Chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound and its derivatives, this translates to developing methods that are atom-economical, energy-efficient, utilize safer solvents, and minimize waste. Recent research has explored several innovative strategies to achieve these goals, moving away from traditional, often harsh, synthetic protocols.
Visible-Light-Promoted Synthetic Pathways
Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic synthesis, enabling reactions to proceed under mild conditions with high efficiency and selectivity. For the synthesis of dibenzofuran derivatives, visible-light-promoted methods often involve intramolecular C-O bond formation, frequently proceeding through radical intermediates generated via electron transfer processes.
One prominent approach utilizes the in situ generation of diazonium salts from precursor molecules, such as 2-(2′-aminoaryl)phenols. In the presence of a suitable organic photosensitizer and under irradiation with visible light, these diazonium salts can undergo transformations leading to the formation of the dibenzofuran core acs.orgacs.orgnih.gov. The photosensitizer absorbs visible light, becoming excited, and then facilitates the formation of reactive radical species, such as oxyradicals, which drive the cyclization and C-O bond formation acs.org. This methodology is considered eco-friendly due to its mild reaction conditions and the potential to avoid high temperatures or harsh reagents acs.orgacs.orgnih.gov. While direct examples for this compound are specific, the general principles apply to the synthesis of various dibenzofuran derivatives, including the synthesis of analogs like cannabifuran (9-isopropyl-6-methyl-3-pentylthis compound) rsc.org. Other visible-light-mediated strategies involve the synthesis of related dihydrobenzofuran structures using photocatalysts like Eosin Y or Ru(bpy)3Cl in conjunction with oxidants mdpi.comnih.gov.
Table 1: Representative Visible-Light-Promoted Dibenzofuran Synthesis Approaches
| Photosensitizer | Substrate Type | Key Transformation | Reaction Conditions | Typical Yield Range | Reference Concept |
| T(p-F)PPT | 2-(2′-aminoaryl)phenols | Intramolecular C–O bond | Visible light irradiation, diazotizing agent | Moderate to High | acs.orgacs.orgnih.gov |
| Eosin Y | 2-allyphenol derivatives, α-iodo sulfones | Radical cyclization | Visible light, oxidant (e.g., TBPB, BHP), base | Moderate | mdpi.comnih.gov |
| N/A | 2-vinyloxy arylalkynes, thiosulfonates | Cyclization/Aromatization | Visible light, additive disulfide (hydrogen abstraction) | Moderate | researchgate.net |
Solvent Effects and Eco-Friendly Reaction Media
The choice of solvent significantly impacts the environmental footprint and efficiency of a chemical reaction. In line with Green Chemistry principles, research has increasingly focused on utilizing safer, more sustainable, and less toxic solvents, or even eliminating solvents altogether.
Water is a prime example of an eco-friendly reaction medium due to its abundance, non-toxicity, and non-combustibility researchgate.netorientjchem.orgresearchgate.net. Its use can enhance reaction efficiency and selectivity while minimizing environmental impact orientjchem.orgresearchgate.net. Beyond water, other green solvents gaining prominence include bio-based solvents like ethyl lactate (B86563) and glycerol, ionic liquids, supercritical carbon dioxide (scCO2), and deep eutectic solvents (DESs) orientjchem.orgresearchgate.netijcrt.org. These alternatives offer reduced toxicity, biodegradability, and low volatility, contributing to cleaner industrial processes orientjchem.org.
Solvent-free conditions, often facilitated by solid supports like alumina (B75360) or through techniques such as mechanochemistry, represent another highly sustainable approach, completely avoiding solvent-related waste and hazards researchgate.netijcrt.org. Microwave irradiation has also been integrated with green solvents or solvent-free conditions to accelerate reactions, improve yields, and reduce energy consumption researchgate.netijcrt.org. The selection of an appropriate green solvent or reaction medium is crucial for optimizing the synthesis of this compound and its analogs, aligning with the goals of sustainability and environmental responsibility.
Table 3: Green Solvents and Reaction Media in Dibenzofuran Synthesis
| Solvent/Medium Type | Key Advantages | Application Context |
| Water | Abundant, non-toxic, non-combustible, improves efficiency/selectivity | Reaction medium, often combined with microwave irradiation |
| Bio-based Solvents | Biodegradable, excellent solvency power, renewable | Reaction media, cleaning agents |
| Ionic Liquids | Low toxicity, versatile, recyclable, low volatility | Reaction media, alternative to VOCs |
| Supercritical CO2 | Non-toxic, non-flammable, tunable properties | Reaction medium, extraction processes |
| Deep Eutectic Solvents | Biodegradable, low toxicity, tunable properties | Reaction media |
| Solvent-Free Conditions | Eliminates solvent waste and hazards, high atom economy | Solid supports (e.g., alumina), mechanochemistry, grinding |
| Polyethylene Glycol (PEG) | Versatile, low environmental impact | Reaction media |
Reaction Chemistry and Transformational Studies of Dibenzofuran 1 Ol
Reactions Involving the Hydroxyl Group of Dibenzofuran-1-ol (B1274313)
The phenolic hydroxyl group in this compound is the primary site for a range of functionalization reactions. Its acidic nature and the presence of lone pair electrons on the oxygen atom allow for transformations such as etherification, esterification, and various coupling reactions.
Etherification and Esterification Reactions
The conversion of the hydroxyl group of this compound into ether or ester functionalities is a fundamental transformation for modifying its properties.
Etherification: The synthesis of ethers from this compound can be accomplished through several established methods. In the Williamson ether synthesis, the hydroxyl group is first deprotonated with a suitable base (e.g., sodium hydride) to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an alkyl aryl ether. For the synthesis of diaryl ethers, classical methods like the Ullmann condensation or modern palladium-catalyzed Buchwald-Hartwig O-arylation are employed, which involve the coupling of the phenol (B47542) with an aryl halide (discussed in section 3.1.3).
Esterification: Ester derivatives of this compound can be readily prepared by reacting the phenol with acylating agents. The most common methods involve the use of acyl chlorides or carboxylic anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the acidic byproduct (e.g., HCl) and activate the hydroxyl group. Alternatively, direct esterification with carboxylic acids can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or through acid-catalyzed Fischer esterification, although the latter is generally less efficient for phenols.
Oxidation and Reduction Processes of the Hydroxyl Moiety
Oxidation: Phenolic compounds are susceptible to oxidation, and this compound is no exception. The oxidation of phenols can lead to the formation of quinones. wikipedia.orgyoutube.com Treatment of this compound with strong oxidizing agents, such as chromic acid (Jones reagent) or Fremy's salt (potassium nitrosodisulfonate), is expected to produce the corresponding quinone, likely Dibenzofuran-1,4-dione. youtube.com The reaction proceeds through the oxidation of the phenol to a phenoxy radical, which can then undergo further oxidation and rearrangement to yield the conjugated dione (B5365651) system. wikipedia.org Such dibenzofuran-1,4-dione cores are found in several natural products and have been synthesized through various routes. researchgate.net
Reduction (Deoxygenation): The direct reduction of a phenolic hydroxyl group to a hydrogen atom is a challenging transformation due to the strength of the C(sp²)-O bond. However, this deoxygenation can be effectively achieved via a two-step sequence. organic-chemistry.org First, the hydroxyl group is converted into a better leaving group, typically a sulfonate ester such as a tosylate, mesylate, or triflate. This is accomplished by reacting this compound with the corresponding sulfonyl chloride in the presence of a base. In the second step, the resulting aryl sulfonate ester undergoes hydrogenolysis. organic-chemistry.orgrsc.org This reduction can be achieved using various catalytic systems, such as palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate) or with nickel-based catalysts. organic-chemistry.org This process effectively removes the hydroxyl group, converting this compound into the parent Dibenzofuran (B1670420).
Coupling Reactions and Functionalization at the Hydroxyl Site
Modern cross-coupling reactions provide powerful tools for the functionalization of the hydroxyl group of this compound, particularly for the formation of diaryl ethers (C-O coupling).
Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for the synthesis of diaryl ethers from a phenol and an aryl halide. organic-chemistry.orgwikipedia.org The reaction traditionally requires high temperatures (often >200 °C) and stoichiometric amounts of copper. wikipedia.orgmdpi.com However, significant advancements have been made, including the use of ligands and improved copper sources, which allow the reaction to proceed under milder conditions. mdpi.comorganic-chemistry.org For instance, the use of N,N-dimethylglycine as a ligand has been shown to promote the coupling of phenols with aryl iodides and bromides at temperatures as low as 90 °C. organic-chemistry.org
Buchwald-Hartwig O-Arylation: A more recent and versatile alternative to the Ullmann reaction is the palladium-catalyzed Buchwald-Hartwig O-arylation. wikipedia.orgorganic-chemistry.org This reaction couples phenols with aryl halides or triflates under relatively mild conditions, employing a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgresearchgate.net The choice of ligand is critical, with bulky, electron-rich biarylphosphine ligands often providing the best results for C-O bond formation. organic-chemistry.org This method exhibits broad substrate scope and excellent functional group tolerance, making it a highly effective strategy for synthesizing complex diaryl ethers derived from this compound. researchgate.netmit.edu
| Reaction | Typical Catalyst | Coupling Partner | Key Features |
|---|---|---|---|
| Ullmann Condensation | Copper (Cu) salts or nanoparticles mdpi.com | Aryl Halides (I, Br) | Classic method, often requires high temperatures; modern variants are milder. wikipedia.orgorganic-chemistry.org |
| Buchwald-Hartwig O-Arylation | Palladium (Pd) complexes with phosphine ligands researchgate.net | Aryl Halides (Cl, Br, I) or Triflates | Mild conditions, broad substrate scope, high functional group tolerance. wikipedia.orgmit.edu |
Electrophilic Aromatic Substitution Reactions on this compound
The dibenzofuran ring system is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions on this compound is strongly influenced by the directing effect of the C1-hydroxyl group. As a powerful electron-donating group, the hydroxyl moiety activates the ring and directs incoming electrophiles primarily to the ortho and para positions (C2 and C4). youtube.com
Halogenation Studies
Electrophilic Aromatic Halogenation: In an electrophilic halogenation reaction (e.g., using Br₂ with a Lewis acid), the hydroxyl group at the C1 position is expected to direct the substitution to the C2 and C4 positions. The high electron density at these positions, due to resonance stabilization provided by the hydroxyl group, makes them the most likely sites of attack for an incoming electrophile. Computational methods like the RegioSQM tool confirm that for substituted phenols, electrophilic attack is highly favored at the positions ortho and para to the hydroxyl group. chemrxiv.orgnih.gov
Hydroxyl Group Replacement: It is important to distinguish electrophilic aromatic substitution from reactions that replace the hydroxyl group itself. For instance, the conversion of this compound to 1-Bromodibenzofuran can be achieved using reagents like phosphorus tribromide (PBr₃). This transformation is not an electrophilic aromatic substitution but rather a nucleophilic substitution-type reaction where the hydroxyl group is converted into a better leaving group and subsequently displaced by a bromide ion.
Nitration, Sulfonation, and Acylation Reactions
The directing effect of the C1-hydroxyl group is also paramount in other key electrophilic aromatic substitution reactions. While the parent dibenzofuran undergoes nitration primarily at the C3 position, the presence of the C1-OH group alters this regioselectivity dramatically. rsc.org
Nitration and Sulfonation: The nitration of this compound, typically carried out with a mixture of nitric acid and sulfuric acid, is predicted to yield a mixture of 2-Nitro-dibenzofuran-1-ol and 4-Nitro-dibenzofuran-1-ol. This is consistent with studies on related hydroxy-heterocyclic systems, such as 7-hydroxycoumarins, where nitration occurs at the positions activated by the hydroxyl group. scispace.com Similarly, sulfonation using fuming sulfuric acid (H₂SO₄/SO₃) would be expected to produce 1-Hydroxy-dibenzofuran-2-sulfonic acid and 1-Hydroxy-dibenzofuran-4-sulfonic acid.
Acylation: Friedel-Crafts acylation, which introduces an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst (e.g., AlCl₃), would also be directed to the C2 and C4 positions. While furan (B31954) rings themselves can be sensitive to classical Friedel-Crafts conditions, the benzene (B151609) rings of the dibenzofuran system are more robust. uni.edustackexchange.com The powerful activating effect of the hydroxyl group facilitates acylation at the ortho and para sites. The synthesis of 3-acylbenzofurans often requires specific strategies, as direct Friedel-Crafts acylation of benzofurans can result in low regioselectivity. nih.gov For this compound, the directing effect of the C1-hydroxyl group would strongly favor acylation at C2 and C4.
| Reaction | Typical Reagents | Predicted Major Products | Governing Factor |
|---|---|---|---|
| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | 2-Bromo-dibenzofuran-1-ol and 4-Bromo-dibenzofuran-1-ol | Ortho-, para-directing effect of C1-OH group |
| Nitration | HNO₃, H₂SO₄ | 2-Nitro-dibenzofuran-1-ol and 4-Nitro-dibenzofuran-1-ol | Ortho-, para-directing effect of C1-OH group scispace.com |
| Sulfonation | SO₃, H₂SO₄ | 1-Hydroxy-dibenzofuran-2-sulfonic acid and 1-Hydroxy-dibenzofuran-4-sulfonic acid | Ortho-, para-directing effect of C1-OH group |
| Acylation (Friedel-Crafts) | RCOCl, AlCl₃ | 2-Acyl-dibenzofuran-1-ol and 4-Acyl-dibenzofuran-1-ol | Ortho-, para-directing effect of C1-OH group youtube.com |
Regioselectivity Influences of the 1-Hydroxyl Group
The 1-hydroxyl group plays a pivotal role in dictating the regioselectivity of electrophilic aromatic substitution reactions on the dibenzofuran core. As a strongly activating, ortho-, para-directing group, the hydroxyl substituent significantly enhances the electron density of the aromatic rings, particularly at positions ortho and para to itself. youtube.com In electrophilic substitution, the stability of the intermediate carbocation (the arenium ion or sigma complex) determines the position of attack. stackexchange.com
For this compound, the potential sites for electrophilic attack are C2, C3, C4, C6, C7, C8, and C9. The 1-hydroxyl group strongly activates the positions ortho (C2) and para (C4) to it. The oxygen atom of the furan ring also influences the regioselectivity, generally directing electrophiles to the C2 and C3 positions in unsubstituted benzofurans. echemi.comechemi.com
The interplay of these directing effects can be summarized as follows:
Activation: The -OH group is a powerful activating group due to its ability to donate electron density via resonance. This makes the entire ring system more reactive towards electrophiles than unsubstituted dibenzofuran.
Directing Effect: The resonance stabilization provided by the hydroxyl group is most effective for electrophilic attack at the C2 and C4 positions. The intermediate arenium ions formed by attack at these positions have resonance structures where the positive charge is delocalized onto the oxygen atom of the hydroxyl group, a highly stabilizing contribution. youtube.com
Combined Influence: The combined activating and directing influence of the 1-hydroxyl group and the furan oxygen typically leads to a strong preference for substitution at the C2 position. Attack at C4 is also favored, but may be sterically hindered. The precise outcome can depend on the specific electrophile and reaction conditions.
| Position of Attack | Key Stabilizing Influences | Expected Outcome |
| C2 | Resonance from 1-OH group (ortho); Proximity to furan oxygen | Major product |
| C4 | Resonance from 1-OH group (para) | Possible product, may be minor due to sterics |
| Other Positions | Less direct resonance stabilization from the -OH group | Generally not favored |
Nucleophilic Reactions and Organometallic Chemistry of this compound
The presence of both an acidic proton and an aromatic system allows this compound to participate in a variety of nucleophilic and organometallic reactions.
Reactions with Organolithium Reagents
Organolithium reagents, such as n-butyllithium (n-BuLi), are exceptionally strong bases and potent nucleophiles. bluffton.edulibretexts.org Their reaction with this compound proceeds in a predictable manner. The most acidic proton in the molecule is that of the hydroxyl group. Therefore, the initial reaction with an organolithium reagent is a rapid acid-base reaction to form the corresponding lithium alkoxide. libretexts.orgorganicchemistrydata.org
R-Li + this compound → Dibenzofuran-1-olate-Li⁺ + R-H
This deprotonation forms a lithium phenoxide derivative. The resulting aryloxide can then be used in subsequent reactions, for example, as a nucleophile in Williamson ether synthesis. If more than one equivalent of the organolithium reagent is used, a second deprotonation can occur on the aromatic ring, a process known as directed ortho-metalation. The lithium-coordinating oxygen of the aryloxide directs the second lithiation to the adjacent C2 position. This C2-lithiated species is a powerful nucleophile and can react with a range of electrophiles to introduce substituents specifically at the C2 position.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) on Halogenated this compound Precursors
Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. bluffton.edu For these reactions to be applied to this compound, it must first be converted into a suitable precursor, typically a halogenated derivative (e.g., bromo- or iodo-dibenzofuran-1-ol). The hydroxyl group is often protected (e.g., as a methyl ether or silyl (B83357) ether) before halogenation and subsequent coupling to prevent interference with the catalytic cycle.
Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organic halide. youtube.comyoutube.com A halogenated this compound derivative can be coupled with a variety of boronic acids or esters to form a new C-C bond at the position of the halogen. youtube.comharvard.edu For example, 2-bromo-1-methoxydibenzofuran could be reacted with phenylboronic acid to yield 1-methoxy-2-phenyldibenzofuran. The reaction is tolerant of many functional groups and offers a reliable method for creating biaryl structures. youtube.com
Heck Reaction : The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org A halogenated this compound precursor can react with alkenes like styrene (B11656) or acrylates in the presence of a palladium catalyst and a base to form a substituted alkene on the dibenzofuran core. nih.govrsc.org This provides a direct method for vinylation of the dibenzofuran scaffold.
Sonogashira Coupling : This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org A halogenated this compound derivative can be coupled with various terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst. researchgate.net This is a highly efficient method for introducing alkynyl functionalities onto the dibenzofuran structure.
| Coupling Reaction | Reactants | Product Type |
| Suzuki | Halogenated this compound + Boronic Acid/Ester | Aryl- or Vinyl-substituted this compound |
| Heck | Halogenated this compound + Alkene | Alkene-substituted this compound |
| Sonogashira | Halogenated this compound + Terminal Alkyne | Alkyne-substituted this compound |
Rearrangement and Cycloaddition Reactions Involving this compound
While less common than substitution or coupling reactions, rearrangement and cycloaddition pathways offer alternative strategies for modifying the dibenzofuran framework.
Rearrangement reactions involving this compound are not extensively documented but could potentially be induced under specific conditions. For example, dienone-phenol type rearrangements could theoretically be envisioned for partially saturated derivatives, driven by the formation of the stable aromatic dibenzofuran system. berhamporegirlscollege.ac.in Another possibility is the Claisen rearrangement, if an allyl ether of this compound is prepared. Heating this precursor would likely lead to the migration of the allyl group to the C2 position. bdu.ac.in
Cycloaddition reactions, such as the Diels-Alder reaction, typically require a diene and a dienophile. mdpi.com The aromatic rings of this compound are generally unreactive as dienes under standard Diels-Alder conditions due to their aromatic stability. However, the furan ring in some contexts can participate in cycloadditions, although this often requires high temperatures or pressures and can lead to ring-opening. beilstein-journals.org More plausible is the use of a functionalized this compound derivative, where a diene or dienophile is attached as a substituent, to undergo an intramolecular cycloaddition. nih.gov
Catalytic Transformations of this compound
Modern catalytic methods, particularly those involving transition metals, enable novel transformations of stable aromatic molecules like this compound.
Transition Metal Catalysis in C-H Activation and Functionalization
Transition metal-catalyzed C-H activation has emerged as a powerful strategy for forming new bonds directly from C-H bonds, avoiding the need for pre-functionalized substrates like organohalides. mdpi.com For this compound, the hydroxyl group can act as an internal directing group, coordinating to a metal catalyst (such as palladium, rhodium, or ruthenium) and directing the activation of a nearby C-H bond. nih.gov
This directing effect typically favors the activation of the ortho C-H bond at the C2 position. Once the C-H bond is cleaved and a carbon-metal bond is formed (a cyclometalated intermediate), this intermediate can react with various coupling partners to introduce new functional groups. researchgate.netrsc.org This approach allows for the direct arylation, alkenylation, or acylation of the C2 position without prior halogenation of the substrate. nih.gov The development of these reactions provides a more atom-economical and efficient route to functionalized dibenzofuran derivatives.
Advanced Spectroscopic Characterization of Dibenzofuran 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution and the solid state. researchgate.net By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For dibenzofuran-1-ol (B1274313), the aromatic protons are expected to resonate in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. The introduction of the hydroxyl group at the C-1 position breaks the symmetry of the parent dibenzofuran (B1670420) molecule, resulting in seven distinct signals for the aromatic protons.
The chemical shifts are influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing effect of the furan (B31954) oxygen. Protons ortho and para to the hydroxyl group are expected to be shielded (shifted to a lower ppm value), while protons on the other benzene (B151609) ring will be less affected. The coupling constants (J), which describe the interaction between neighboring protons, are crucial for determining their relative positions. Typical ortho coupling constants in aromatic systems are in the range of 7-9 Hz, meta coupling is around 2-3 Hz, and para coupling is often less than 1 Hz. chemicalbook.com
Expected ¹H NMR Data for this compound: The following data is predictive, based on the analysis of dibenzofuran and substituted aromatic compounds.
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| H-2 | 6.9 - 7.1 | Doublet of Doublets (dd) | Jortho ≈ 8.0, Jmeta ≈ 2.0 |
| H-3 | 7.2 - 7.4 | Triplet (t) or Triplet of Doublets (td) | Jortho ≈ 8.0, Jmeta ≈ 1.5 |
| H-4 | 7.8 - 8.0 | Doublet of Doublets (dd) | Jortho ≈ 8.0, Jmeta ≈ 1.5 |
| H-6 | 7.5 - 7.7 | Doublet of Doublets (dd) | Jortho ≈ 8.0, Jmeta ≈ 1.0 |
| H-7 | 7.3 - 7.5 | Triplet (t) or Triplet of Doublets (td) | Jortho ≈ 7.5, Jortho ≈ 7.5 |
| H-8 | 7.4 - 7.6 | Triplet (t) or Triplet of Doublets (td) | Jortho ≈ 8.0, Jmeta ≈ 1.5 |
| H-9 | 7.9 - 8.1 | Doublet of Doublets (dd) | Jortho ≈ 7.5, Jmeta ≈ 1.0 |
| 1-OH | 5.0 - 6.0 | Broad Singlet (br s) | - |
Carbon-13 NMR provides information about the carbon skeleton of a molecule. In this compound, twelve distinct signals are expected in the ¹³C NMR spectrum, corresponding to the twelve carbon atoms in the molecule. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.
The carbon atom directly attached to the hydroxyl group (C-1) is expected to be significantly shielded and appear at a higher chemical shift (around δ 145-155 ppm) compared to other aromatic carbons. Carbons at the ortho and para positions to the hydroxyl group will be shielded, while the furan oxygen will cause deshielding of the adjacent carbons (C-4a, C-5a). Quaternary carbons (those not bonded to any hydrogens) typically show weaker signals. researchgate.net
Expected ¹³C NMR Data for this compound: The following data is predictive, based on the analysis of dibenzofuran and substituted aromatic compounds.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-1 | 145 - 155 |
| C-2 | 110 - 120 |
| C-3 | 120 - 130 |
| C-4 | 115 - 125 |
| C-4a | 150 - 160 |
| C-5a | 150 - 160 |
| C-6 | 120 - 130 |
| C-7 | 120 - 130 |
| C-8 | 120 - 130 |
| C-9 | 110 - 120 |
| C-9a | 120 - 130 |
| C-9b | 125 - 135 |
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and confirming the molecular structure. scielo.br
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. youtube.comyoutube.com For this compound, COSY would reveal the connectivity between adjacent protons on the aromatic rings, for example, a cross-peak between H-2 and H-3, and between H-3 and H-4, confirming their positions in the same spin system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond C-H correlation). youtube.com This allows for the direct assignment of a carbon signal based on the known assignment of its attached proton. For instance, the proton signal assigned to H-6 would show a correlation to the carbon signal for C-6.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two or three bonds. youtube.comresearchgate.net This is particularly useful for identifying the connectivity between different fragments of a molecule and for assigning quaternary carbons. In this compound, an HMBC experiment would be crucial. For example, the hydroxyl proton could show a correlation to C-1 and C-2. The H-9 proton would be expected to show correlations to the quaternary carbons C-9a and C-5a, helping to piece together the entire fused ring system.
While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their solid, crystalline, or amorphous forms. For a phenolic compound like this compound, ssNMR can be particularly valuable. researchgate.net
Key applications of ssNMR for this compound would include:
Polymorph Identification: this compound may exist in different crystalline forms (polymorphs), each with a unique ssNMR spectrum. ssNMR can distinguish between these polymorphs and characterize their distinct molecular packing and conformations.
Intermolecular Interactions: The technique is highly sensitive to intermolecular interactions, such as the hydrogen bonding involving the hydroxyl group. By analyzing the chemical shifts and through-space correlations (e.g., via ¹H-¹H double-quantum MAS experiments), the nature and geometry of hydrogen bonds in the solid state can be determined.
Molecular Dynamics: ssNMR can probe molecular motions, such as the rotation of the hydroxyl group or subtle movements of the aromatic rings within the crystal lattice.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with very high accuracy. measurlabs.comlongdom.orglongdom.org Unlike low-resolution mass spectrometry, which provides the nominal mass (the integer mass of the most abundant isotope), HRMS can measure the exact mass to several decimal places. azolifesciences.com This high precision allows for the unambiguous determination of a compound's molecular formula.
For this compound, with the molecular formula C₁₂H₈O₂, the theoretical exact mass can be calculated by summing the exact masses of its constituent atoms. This experimental value is then compared to the theoretical masses of all possible elemental compositions to confirm the molecular formula. The use of LC-HRMS has been demonstrated in the identification of metabolites of related benzofuran (B130515) compounds. nih.gov
Calculated Exact Mass for this compound:
| Molecular Formula | Isotope | Exact Mass (Da) |
| C₁₂H₈O₂ | ¹²C | 144.000000 |
| ¹H | 8.062624 | |
| ¹⁶O | 31.989830 | |
| Total | 184.052424 |
An experimentally determined mass from an HRMS instrument that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the molecular formula C₁₂H₈O₂.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. In this method, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that serves as a molecular fingerprint.
GC-MS is particularly effective for assessing the purity of this compound samples. The resulting chromatogram will display a primary peak corresponding to the target analyte, with the retention time being a characteristic of the compound under the specific analytical conditions. The presence of additional peaks indicates impurities, which can be identified by their respective mass spectra. The relative area of each peak in the chromatogram provides a semi-quantitative measure of the purity. For instance, the analysis of various polychlorinated dibenzofuran isomers has been successfully carried out using GC-MS, demonstrating the technique's capability to separate and identify closely related congeners. nih.gov
Furthermore, GC-MS is instrumental in analyzing complex mixtures containing dibenzofuran derivatives. Environmental samples, such as soil or sludge, can be analyzed for the presence of dibenzofuran and its hydroxylated forms. nih.gov The high separation efficiency of the gas chromatograph combined with the high sensitivity and specificity of the mass spectrometer allows for the detection and identification of trace amounts of these compounds in intricate matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
For compounds that are thermally labile or have low volatility, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are often coupled with MS for this purpose. sielc.comshimadzu.com
LC-MS is highly suitable for the analysis of complex biological or environmental samples where this compound and its derivatives might be present as metabolites or degradation products. rsc.orgnih.gov The versatility of LC lies in the wide range of available columns and mobile phases, allowing for the separation of compounds with diverse polarities. For example, reverse-phase HPLC can effectively separate dibenzofuran from more polar hydroxylated derivatives. sielc.com The use of high-resolution mass spectrometry (HRMS) coupled with UPLC provides accurate mass measurements, which is crucial for the structural elucidation of unknown dibenzofuran derivatives in complex mixtures. nih.gov
Fragmentation Pathway Analysis
The analysis of fragmentation patterns in mass spectrometry provides invaluable structural information about the analyte. When this compound is subjected to ionization, typically electron ionization (EI) in GC-MS or electrospray ionization (ESI) in LC-MS, it forms a molecular ion which then undergoes fragmentation.
Under EI, the dibenzofuran structure is known to be very stable. The mass spectrum of dibenzofuran itself shows a prominent molecular ion peak (m/z 168). nist.gov A characteristic fragmentation pathway involves the loss of a CO molecule, followed by the loss of a hydrogen atom. benthamopen.com For this compound, the molecular ion (M⁺˙) would be expected at m/z 184. Key fragmentation pathways would likely involve:
Loss of CO: A primary fragmentation would be the elimination of a formyl radical (·CHO) or successive losses of a hydrogen radical (H·) and carbon monoxide (CO), which is a characteristic fragmentation of phenols.
Loss of H₂O: The hydroxyl group can facilitate the loss of a water molecule, particularly in derivatives. nih.gov
Ring Cleavage: Although the dibenzofuran ring system is stable, high-energy ionization can lead to its cleavage. ed.ac.uk
The fragmentation of related compounds supports these predictions. For instance, studies on polychlorinated biphenyl (B1667301) (PCB) metabolites have shown that hydroxylated PCBs can cyclize to form stable dibenzofuran cations during mass analysis. researchgate.net Similarly, the fragmentation of benzofuran neolignans involves losses of water and methanol (B129727), which are indicative of hydroxyl and methoxy (B1213986) group involvement. nih.gov
| m/z Value | Proposed Fragment Identity | Plausible Origin |
|---|---|---|
| 184 | [M]⁺˙ | Molecular Ion |
| 155 | [M - CHO]⁺ | Loss of formyl radical |
| 156 | [M - CO]⁺˙ | Loss of carbon monoxide |
| 128 | [M - CO - CO]⁺˙ | Successive loss of two CO molecules |
Infrared (IR) and Raman Spectroscopy
Vibrational Mode Assignment of Hydroxyl Group and Aromatic Rings
The IR and Raman spectra of this compound are dominated by vibrations associated with its hydroxyl group and the fused aromatic ring system. A complete vibrational analysis has been performed for the parent dibenzofuran molecule, providing a solid basis for assigning the spectral features of its derivatives. koreascience.kr
Hydroxyl Group Vibrations: The most characteristic vibration of the hydroxyl group is the O-H stretching mode. In a dilute solution with no hydrogen bonding, this appears as a sharp band in the 3590-3650 cm⁻¹ region. msu.edu The C-O stretching vibration, coupled with the O-H bending mode, will also be present, typically in the 1260-1350 cm⁻¹ (in-plane bend) and 1000-1260 cm⁻¹ (C-O stretch) regions.
Aromatic Ring Vibrations: The dibenzofuran skeleton gives rise to several characteristic bands. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. mdpi.com The aromatic C=C stretching modes typically appear as a group of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the aromatic rings, are found in the 675-900 cm⁻¹ range. The IR spectrum of a dibenzofuran derivative isolated from Eupatorium fortunei showed bands for a hydroxyl group (3439 cm⁻¹) and a conjugated carbonyl (1645 cm⁻¹), illustrating the utility of IR in identifying functional groups on the dibenzofuran core. nih.gov
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Free) | 3590 - 3650 | Sharp, Variable |
| O-H Stretch (H-bonded) | 3200 - 3550 | Broad, Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Variable |
| Aromatic C=C Stretch | 1450 - 1600 | Variable, often multiple bands |
| C-O Stretch | 1000 - 1260 | Strong |
| Aromatic C-H Out-of-Plane Bend | 675 - 900 | Strong |
Hydrogen Bonding Interactions Probed by IR Spectroscopy
The position and shape of the O-H stretching band in the IR spectrum are highly sensitive to hydrogen bonding. msu.edunih.gov For this compound, both intermolecular (between two molecules) and intramolecular (within the same molecule, if sterically possible) hydrogen bonding can occur.
Intermolecular Hydrogen Bonding: In a concentrated solution or in the solid state, this compound molecules can form hydrogen bonds with each other. This interaction weakens the O-H bond, causing the stretching frequency to decrease and the absorption band to become significantly broader and more intense. quora.com The broad O-H band typically appears in the 3200-3550 cm⁻¹ range. msu.edu The extent of this shift and broadening is dependent on the concentration of the sample; upon dilution with a non-polar solvent, the broad band will decrease in intensity while the sharp, "free" O-H band reappears at a higher frequency. quora.com
Intramolecular Hydrogen Bonding: If the molecular geometry allows, the hydroxyl group can form a hydrogen bond with the oxygen atom of the furan ring. Unlike intermolecular hydrogen bonding, the position of the O-H band due to intramolecular bonding is independent of concentration. This provides a clear experimental method to distinguish between the two types of interactions. youtube.com Studies on various ether alcohols have shown that intramolecular hydrogen bonds are significant when they can form stable five- or six-membered rings. mdpi.com
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within a molecule. The dibenzofuran core is a chromophore that absorbs UV light, and the addition of a hydroxyl group (an auxochrome) can modify its absorption and emission properties.
The UV spectrum of the parent dibenzofuran shows absorption maxima at approximately 280 nm, with other bands at shorter wavelengths. nist.govaatbio.com The presence of the hydroxyl group on the aromatic ring is expected to cause a bathochromic (red) shift in the absorption maxima and an increase in the molar absorptivity due to the electron-donating nature of the -OH group.
Many polycyclic aromatic hydrocarbons and their hydroxylated derivatives are fluorescent. nih.gov Dibenzofuran itself is a fluorescent compound with an excitation peak at 280 nm and an emission peak at 314 nm. aatbio.com The introduction of substituents can significantly alter the fluorescence properties, including the quantum yield and the emission wavelength. For example, certain synthetic benzofuran derivatives of the Green Fluorescent Protein (GFP) chromophore exhibit enhanced fluorescence at red-shifted wavelengths compared to the parent structure. rsc.org It is therefore expected that this compound will also be fluorescent, likely with shifted excitation and emission maxima compared to the unsubstituted dibenzofuran, reflecting the electronic influence of the hydroxyl group.
| Compound | UV Absorption λmax (nm) | Fluorescence Excitation λmax (nm) | Fluorescence Emission λmax (nm) |
|---|---|---|---|
| Dibenzofuran | ~280 nist.govaatbio.com | ~280 aatbio.com | ~314 aatbio.com |
| This compound | >280 (Expected Red Shift) | >280 (Expected Red Shift) | >314 (Expected Red Shift) |
Electronic Transitions and Absorption Maxima
The electronic absorption spectra of dibenzofuran and its derivatives are characterized by transitions within the aromatic π-electron system. Theoretical and experimental studies on the parent dibenzofuran (DF) provide a foundational understanding of these transitions, which are relevant to hydroxylated derivatives like this compound.
Computational studies using methods like Time-Dependent Density Functional Theory (TD-DFT) and multiconfigurational complete active space self-consistent field (CASSCF) have been employed to predict and assign the electronic transitions. nih.govruc.dk For the parent dibenzofuran, calculations have successfully assigned the absorption bands observed in the 200-300 nm region. nih.gov A comparative study of dibenzofuran with its hetero-analogues like fluorene (B118485) and carbazole (B46965) has been performed over a wide energy range using synchrotron radiation, providing detailed assignments for the electronic transitions in the near-UV and vacuum-UV regions. ruc.dk
The primary electronic transitions in the dibenzofuran scaffold are π → π* transitions. The introduction of a hydroxyl group (-OH) at the 1-position is expected to act as an auxochrome, which can cause a bathochromic (red) shift in the absorption maxima due to the donation of electron density from the oxygen lone pair into the aromatic system.
Table 1: Calculated Electronic Transitions for Dibenzofuran This table is based on theoretical calculations for the parent compound, Dibenzofuran, and serves as a reference for understanding the electronic structure of its derivatives.
| Transition | Calculated Excitation Energy (eV) | Oscillator Strength (f) | Description |
| S₀ → S₁ | 4.14 | 0.002 | π → π |
| S₀ → S₂ | 4.31 | 0.120 | π → π |
| S₀ → S₃ | 4.88 | 0.450 | π → π |
| S₀ → S₄ | 5.21 | 0.001 | π → π |
Data adapted from theoretical studies on dibenzofuran. nih.govacs.org
Fluorescence Quantum Yields and Emission Properties
Fluorescence spectroscopy is a powerful tool for investigating the excited-state properties of molecules. The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. horiba.com Dibenzofuran derivatives, as a class of compounds, are known to exhibit interesting photophysical properties, including fluorescence.
The emission properties are dictated by the transition from the lowest excited singlet state (S₁) to the ground state (S₀). The presence of the hydroxyl group in this compound can influence the emission wavelength and quantum yield through its electron-donating nature and its ability to form hydrogen bonds with solvent molecules. In polar solvents, stabilization of the more polar excited state can lead to a red-shift in the emission spectrum.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.
While the specific crystal structure of this compound has not been reported, crystallographic data for numerous other dibenzofuran and benzofuran derivatives are available. researchgate.netresearchgate.net These studies reveal key structural features of the fused ring system. The dibenzofuran core is generally planar, a feature that influences its electronic properties and crystal packing.
In a typical crystal structure analysis of a dibenzofuran derivative, the following parameters are determined:
Crystal System: The lattice system to which the crystal belongs (e.g., monoclinic, triclinic).
Space Group: The symmetry group of the crystal.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Intermolecular Interactions: The presence of hydrogen bonds, π-π stacking, or other non-covalent interactions that dictate the packing of molecules in the crystal lattice.
For example, a study on 4,6-diformylbenzofuranbis(2,6-diisopropylanil), a dibenzofuran derivative, provided detailed structural information through X-ray analysis. researchgate.net Such analyses are fundamental for correlating solid-state properties, like emission, with the molecular and supramolecular structure.
Table 2: Example Crystallographic Data for a Benzofuran Derivative This table presents data for 3-(Propan-2-ylidene)benzofuran-2(3H)-one as an illustrative example of the type of information obtained from X-ray crystallography.
| Parameter | Value |
| Chemical Formula | C₁₁H₁₀O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.1869(3) |
| b (Å) | 18.0636(10) |
| c (Å) | 13.1656(7) |
| β (°) | 96.763(3) |
| Volume (ų) | 1697.28(15) |
Data sourced from a crystallographic study on a related benzofuran derivative. researchgate.net
Advanced Spectroscopic Methods
Dissociative Electron Attachment (DEA) Spectroscopy for Negative Ion Formation
Dissociative Electron Attachment (DEA) is a process where a low-energy electron resonantly attaches to a neutral molecule, forming a transient negative ion (TNI). This TNI can then decay by dissociating into a stable negative ion and one or more neutral fragments. aps.org DEA spectroscopy measures the intensity of these fragment anions as a function of the incident electron energy, revealing information about the resonant states and dissociation pathways of the molecule.
Studies on the fundamental furan (C₄H₄O) and tetrahydrofuran (B95107) (THF) molecules show they are relatively weak electron scavengers. researchgate.netnih.gov For these simpler furans, DEA processes occur primarily at electron energies above 5.5 eV through core-excited resonances. nih.gov This suggests that the furan ring itself is not highly susceptible to low-energy electron attachment.
For a larger, aromatic system like this compound, the extended π-system provides low-lying unoccupied molecular orbitals (LUMOs) that could potentially capture low-energy electrons to form π* resonances. The subsequent dissociation would depend on the energy of the TNI and the strength of the various bonds. Potential fragmentation pathways for this compound upon electron attachment could include the loss of a hydrogen atom, the hydroxyl group, or ring cleavage, depending on the energy of the incident electron.
Electrochemical Studies (Cyclic Voltammetry)
Cyclic Voltammetry (CV) is an electrochemical technique used to probe the oxidation and reduction processes of a species. By scanning the potential of an electrode and measuring the resulting current, CV can determine the redox potentials of a compound and provide insights into the stability of the electrochemically generated species.
For this compound, the phenolic hydroxyl group is expected to be the primary site of oxidation. Electrochemical studies on phenols and related polyphenolic benzofuran-2-one derivatives have been conducted to evaluate their antioxidant capacity. nih.govnih.gov In these studies, CV is used to determine the oxidation potential; a lower oxidation potential generally corresponds to a higher antioxidant activity.
The cyclic voltammogram of this compound would likely show an irreversible oxidation peak corresponding to the formation of a phenoxyl radical. The exact potential of this peak would be influenced by the electron-donating or -withdrawing nature of the rest of the dibenzofuran ring system. The stability of the resulting radical and the possibility of follow-up reactions, such as polymerization on the electrode surface, can also be investigated using this technique. researchgate.net
Multi-spectroscopic Studies on Dibenzofuran-Solvent Complexes
The interaction of dibenzofuran with solvent molecules, particularly those capable of hydrogen bonding like water and alcohols, has been investigated using a combination of electronic, vibrational, and rotational spectroscopic methods in supersonic jet expansions. rsc.orgresearchgate.net These studies provide a detailed picture of the non-covalent interactions that govern the formation of solvent complexes, which is directly relevant to understanding the behavior of the hydroxyl-substituted this compound.
For the parent dibenzofuran molecule, there are two primary docking sites for a hydrogen bond donor like methanol or water: the ether oxygen atom (forming an OH⋯O bond) and the π-system of the aromatic rings (forming an OH⋯π bond). rsc.org
Dibenzofuran-Water: Multi-spectroscopic analysis reveals a preferred structure where the water molecule forms a hydrogen bond with the ether oxygen (OH⋯O). rsc.org
Dibenzofuran-Methanol: For the methanol complex, both the OH⋯O and an OH⋯π isomer are observed simultaneously, indicating a delicate energetic balance between the two binding sites. rsc.org
Dibenzofuran-tert-Butyl Alcohol: With the bulkier tert-butyl alcohol, only a π-bound structure is found. rsc.org
This trend demonstrates that the docking preference is controlled by a subtle interplay of forces, including London dispersion, which becomes more significant with larger solvent molecules, favoring interaction with the extended π-system. rsc.org This comprehensive understanding of the parent system's interactions is crucial for predicting how this compound, with its own hydroxyl group, will interact with and be stabilized by different solvent environments.
Computational and Theoretical Studies of Dibenzofuran 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules from first principles.
Density Functional Theory (DFT) for Geometry Optimization and Electronic StructureDensity Functional Theory (DFT) is a widely adopted quantum mechanical modeling method that offers a robust balance between computational efficiency and accuracy for calculating molecular electronic structures and optimizing geometriesfaccts.dearxiv.org. DFT calculations are instrumental in determining ground-state properties such as optimized bond lengths, bond angles, atomic charges, and frontier molecular orbital energies (HOMO/LUMO). While specific detailed DFT studies on Dibenzofuran-1-ol's optimized geometry and electronic structure were not identified in the provided search results, DFT, often employing functionals like B3LYP, is a standard approach for such analyses, frequently utilizing basis sets such as 6-311++G(d,p)mdpi.commdpi.comresearchgate.net. DFT has also been applied to study the conversion mechanisms of dibenzofuran (B1670420), calculating thermochemical parameters and solvation free energiesresearchgate.net.
Computed properties for This compound (B1274313), likely derived from computational estimations, include a molecular weight of 184.19 g/mol , an XLogP3 value of 3.3, and a topological polar surface area of 33.4 Ų ontosight.ai. These computed descriptors offer a preliminary computational profile of the molecule.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide insights into the temporal evolution of molecular systems, allowing for the study of conformational changes, flexibility, and interactions with the environment.
Intermolecular Interactions and Solvation EffectsMD simulations are also essential for investigating intermolecular interactions and solvation effects, which are critical for understanding how molecules behave in different mediaacs.orguni-halle.deontosight.ai. These simulations can provide data on interaction energies, hydrogen bonding, and solvation free energies, often utilizing continuum solvation modelsnih.govarxiv.org. Although MD has been employed to study solvation free energies and intermolecular interactions in various systemsnih.govacs.orgarxiv.org, specific MD simulations detailing the intermolecular interactions or solvation effects of this compound were not identified. DFT methods, often coupled with implicit solvation models like SMD, are also utilized to study solvation effectsresearchgate.net.
Data Tables
Due to the absence of specific research findings with detailed quantitative data for this compound in the provided search results, comprehensive data tables for geometry optimization, electronic structure, excited states, or MD simulations could not be generated. However, the computed properties available from databases offer a preliminary computational profile.
| Computed Property | Value | Reference |
| Molecular Weight | 184.19 g/mol | ontosight.ai |
| XLogP3 | 3.3 | ontosight.ai |
| Hydrogen Bond Donor Count | 1 | ontosight.ai |
| Hydrogen Bond Acceptor Count | 2 | ontosight.ai |
| Rotatable Bond Count | 0 | ontosight.ai |
| Topological Polar Surface Area (Ų) | 33.4 | ontosight.ai |
| Heavy Atom Count | 14 | ontosight.ai |
| Complexity | 216 | ontosight.ai |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
SAR and QSAR modeling are powerful computational tools used to correlate the chemical structure of molecules with their biological activity or other properties. This allows for the prediction of activity for new compounds and the optimization of existing ones.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers) necessary for a molecule to exert a specific biological activity. For dibenzofuran derivatives, studies have utilized pharmacophore modeling to understand their interactions with biological targets. For instance, research on dibenzofuran derivatives as PTP-MEG2 inhibitors identified a pharmacophore model characterized by one aromatic ring (RA), three hydrogen bond donors (Hyd), and two hydrogen bond acceptors (HBA) as crucial for binding to the PTP-MEG2 active site nih.gov. These features dictate the molecule's ability to fit into the protein's binding pocket and engage in specific interactions. While specific pharmacophore models for this compound have not been detailed in the reviewed literature, the principles applied to related dibenzofuran structures would likely involve identifying the hydroxyl group and the dibenzofuran core as key pharmacophoric elements.
The elucidation of reaction pathways and mechanisms is fundamental to understanding chemical transformations. Computational methods, such as Density Functional Theory (DFT), are widely employed to map out reaction coordinates, identify transition states, and calculate activation energies, thereby predicting reaction mechanisms. Studies on the hydrodeoxygenation of dibenzofuran, for example, have utilized DFT to propose potential reaction routes and understand the energy landscape of these processes researchgate.net. Similarly, research into the formation mechanisms of dibenzofuran and related heterocycles has involved calculating rate constants for elementary steps using computational techniques nih.gov. Machine learning approaches are also emerging as tools for predicting organic reaction pathways by analyzing large datasets of known reactions and identifying patterns rsc.orgmit.edutaylorfrancis.com. However, specific computational studies detailing the reaction pathways and mechanisms for this compound itself were not found in the reviewed literature.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor, typically a protein) when bound to each other. It is instrumental in understanding ligand-protein interactions and predicting binding affinities. Studies involving dibenzofuran derivatives have employed molecular docking to investigate their interactions with various protein targets. For example, docking simulations have been used to assess the binding of dibenzofuran derivatives to Protein Tyrosine Phosphatase 1B (PTP1B) researchgate.net and acetylcholinesterase (AChE) frontiersin.orgfrontiersin.org. These studies typically involve optimizing ligand geometries, defining the protein's active site, and using algorithms like FlexX or CDOCKER to predict binding poses and estimate binding free energies based on various interaction types such as hydrogen bonding, hydrophobic interactions, and π-stacking researchgate.netfrontiersin.orgnih.govfrontiersin.org. While direct docking simulations for this compound are not explicitly detailed, the methodologies applied to related dibenzofuran structures provide a blueprint for investigating its potential interactions with biological targets.
Thermodynamic and Kinetic Studies via Computational Methods
Computational methods offer valuable tools for predicting thermodynamic and kinetic parameters of chemical reactions, complementing experimental investigations.
Predicting reaction rate constants is essential for understanding the kinetics of chemical processes. Computational methods, including ab initio calculations, transition state theory (TST), and increasingly, machine learning (ML) techniques, are employed for this purpose. For dibenzofuran, the rate constant for its vapor-phase reaction with hydroxyl radicals has been reported, providing insights into its atmospheric degradation nih.gov. Furthermore, advanced computational methods like Ring Polymer Molecular Dynamics (RPMD) and Moment Tensor Potentials (MTP) are being developed for accurate prediction of reaction rate coefficients across wide temperature ranges skoltech.ru. Machine learning models, including Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR), can also predict rate constants based on molecular descriptors and reaction conditions imist.ma. Although specific rate constant predictions for this compound were not identified, these general computational strategies are applicable to predicting its kinetic behavior.
Research Applications of Dibenzofuran 1 Ol and Its Derivatives
Medicinal Chemistry and Pharmaceutical Applications
The dibenzofuran (B1670420) scaffold is a key structural motif in numerous natural and synthetic compounds that exhibit potent biological effects. bohrium.comresearchgate.net The versatility of this structure has allowed for the synthesis of a diverse library of derivatives with applications ranging from anticancer to anti-inflammatory and antimicrobial therapies. bohrium.comresearchgate.netnih.gov
Dibenzofuran derivatives have been a focal point of anticancer research due to their demonstrated cytotoxicity against various cancer cell lines. bohrium.combiointerfaceresearch.com The structural relationship of dibenzofuran to compounds like morphine alkaloids has spurred interest in its pharmacological properties. bohrium.com
Several naturally occurring dibenzofurans have exhibited activity against different cancer types. nih.gov For instance, a series of compounds known as kehokorins A-E, isolated from slime mold, showed activity against HeLa cells, with IC50 values for kehokorins A and D ranging from 1.5 µg/mL to 6.1 µg/mL. nih.gov Another derivative, popolohuanone E, isolated from a sponge, was found to suppress topoisomerase II and human lung cancer cells (A549) with an IC50 of 2.5 µg/mL. bohrium.com
Synthetic derivatives have also shown significant promise. Halogenated derivatives of benzofurans, a related class of compounds, have been found to be selectively toxic toward human leukemia cells (K562 and MOLT-4) and cervix carcinoma cells (HeLa). biointerfaceresearch.comekb.eg Structure-activity relationship (SAR) analysis has indicated that the introduction of a bromine atom to a methyl or acetyl group on the benzofuran (B130515) system can increase cytotoxicity. ekb.eg For example, certain brominated benzofuran derivatives showed significant cytotoxic activity with selectivity for cancer cell lines over normal human umbilical vein endothelial cells (HUVEC). ekb.eg
Table 1: Cytotoxic Activity of Selected Dibenzofuran and Benzofuran Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50) |
|---|---|---|
| Kehokorin A & D | HeLa | 1.5 µg/mL - 6.1 µg/mL |
| Popolohuanone E | A549 (Human Lung Cancer) | 2.5 µg/mL |
| Halogenated Benzofurans | K562, MOLT-4 (Leukemia); HeLa | Significant selective toxicity |
This table presents a selection of research findings on the anticancer properties of dibenzofuran and related benzofuran derivatives.
The dibenzofuran moiety is a core component of compounds exhibiting broad-spectrum antimicrobial activity. bohrium.comnih.gov Both natural and synthetic derivatives have been evaluated for their efficacy against various pathogenic bacteria and fungi. nih.govresearchgate.net
A new dibenzofuran-type phloroglucinol, 1,1'-(1,3,7,9-tetrahydroxydibenzo[b,d]furan-2,8-diyl)bis(ethan-1-one), isolated from Myrtus communis, displayed higher antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli compared to crude extracts. doaj.org Another natural product, achyrofuran (B1244928), has been found to be effective against a methicillin-resistant strain of S. aureus (NRS402) with a Minimum Inhibitory Concentration (MIC) of 0.12 mM. nih.gov
Synthetic derivatives have also been developed and tested. A series of novel 1-amino dibenzo[b,d]furan derivatives were synthesized and screened for in vitro antibacterial and antifungal activities. researchgate.net One compound in the series demonstrated notable activity against bacteria such as Bacillus cereus, Salmonella typhi, and Staphylococcus aureus, as well as fungi like Aspergillus niger and Candida albicans. researchgate.net Furthermore, studies on biphenyl (B1667301) and dibenzofuran derivatives have shown that compounds like 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol and 5-(9H-carbazol-2-yl)benzene-1,2,3-triol have potent inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with MIC values as low as 3.13 and 6.25 μg/mL, respectively. nih.gov
Some benzofuran derivatives have shown potent antifungal activity against a broad range of fungi, leading to their investigation as a potential new class of antimycotics. nih.gov For instance, halogenated derivatives of 3-benzofurancarboxylic acids have exhibited activity against Candida albicans. nih.gov
Table 2: Antimicrobial Activity of Selected Dibenzofuran Derivatives
| Compound | Target Microorganism | Activity (MIC/IC50) |
|---|---|---|
| 1,1'-(1,3,7,9-tetrahydroxydibenzo... | S. aureus, E. coli | Higher than crude extract |
| Achyrofuran | Methicillin-resistant S. aureus | 0.12 mM |
| 1-Amino dibenzo[b,d]furan derivative | B. cereus, S. typhi, S. aureus | Notable activity |
| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | MRSA | 6.25 µg/mL |
This table summarizes the antimicrobial efficacy of various dibenzofuran and related derivatives against pathogenic microorganisms.
Derivatives of dibenzofuran have been investigated for their potential to modulate inflammatory responses. nih.govmdpi.com Studies have shown that these compounds can affect immune cell functions. For example, lucidafuran, a dibenzofuran isolated from a deciduous tree, and another derivative, eriobofuran (B161732), were found to inhibit superoxide (B77818) (O2•−) generation induced by fMet-Leu-Phe (fMLP) in human neutrophils. mdpi.com This inhibitory effect on neutrophil activity highlights their potential as anti-inflammatory agents. mdpi.com
In addition to anti-inflammatory effects, related heterocyclic compounds have been explored for their anti-allergy properties. A series of novel benzothiophene- and benzofuran-carboxamidotetrazoles were synthesized and shown to inhibit the release of histamine (B1213489) from basophils stimulated by anti-IgE, indicating potential for treating allergic reactions. One compound, in particular, also inhibited the respiratory burst of human neutrophils and the release of mediators from human lung tissue stimulated by anti-IgE.
Computational and in vivo studies of iodobenzofuran derivatives have demonstrated their potential as anti-inflammatory agents by interacting with cyclooxygenase-1 (COX-1) and COX-2 enzymes. Some of these derivatives exhibited higher inhibition rates in carrageenan-induced edema models than the reference drug, diclofenac.
Dibenzofuran derivatives have been successfully designed as potent and selective enzyme inhibitors, which is a promising strategy for treating various human diseases. A notable example is their activity against Protein Tyrosine Phosphatase Meg2 (PTP-MEG2), an enzyme implicated in diverse cell signaling processes.
A series of novel dibenzofuran derivatives were synthesized and evaluated for their PTP-MEG2 inhibitory activities. One of the lead compounds exhibited an IC50 value of 0.32 µM and showed significant selectivity for PTP-MEG2 over other closely related phosphatases like SHP2 and CDC25. Docking simulation studies indicated that the inhibitor's potency and specificity are achieved by targeting both the active site and unique nearby peripheral binding pockets of the enzyme. The essential features for inhibitory activity were identified through 3D-QSAR studies, which included the aromaticity of a fluoro-phenyl group, the hydrophobicity of an isopropyl group, and hydrogen bond acceptor properties of carbonyl and alkyloxy oxygen atoms.
The dibenzofuran scaffold has been explored for its potential in developing treatments for infectious diseases like malaria and HIV. researchgate.net Unusual dibenzofurans, known as preussiafurans, isolated from the fungus Preussia sp., have demonstrated good antiplasmodial activity. nih.gov While specific studies on dibenzofuran-1-ol (B1274313) are limited, research on related benzofuranone derivatives has shown significant anti-malarial potential. nih.gov A series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones were screened against both drug-sensitive (3D7) and multidrug-resistant (K1) strains of Plasmodium falciparum. nih.gov One 5-nitrothiophene derivative, (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone, showed the highest activity against the 3D7 strain with an IC50 of 0.28 µM. nih.gov
In the context of HIV-1, various benzofuran derivatives have been synthesized and evaluated for their antiviral activity. nih.govdoaj.org Some 3-benzoylbenzofurans and their pyrazole (B372694) derivatives have been identified as potent inhibitors of HIV-1. For instance, one benzofuran compound showed an IC50 value of 0.12 ± 0.05 μM in the CAP210 pseudovirus assay. Another study reported that certain 1-(1-benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides and their derived ring systems produced a significant reduction in the viral cytopathic effect. doaj.org Specifically, one compound was confirmed to have moderate anti-HIV activity. doaj.org
Research into dibenzofuran derivatives has also extended to metabolic disorders such as type 2 diabetes and conditions related to platelet coagulation. researchgate.net The inhibition of the PTP-MEG2 enzyme by dibenzofuran derivatives is a relevant mechanism for diabetes treatment. Studies have shown that depletion of PTP-MEG2 in diabetic mice enhances insulin (B600854) sensitivity, suggesting that inhibitors of this enzyme could serve as effective therapeutic agents for managing blood glucose homeostasis.
In the area of platelet coagulation, certain derivatives have been investigated for their antithrombotic properties. For example, 2,3-dihydrodioxino[2,3-g]benzofuran derivatives have been discovered as novel Protease-Activated Receptor 4 (PAR4) antagonists. These compounds exhibit potent in vitro antiplatelet activity, with some isomers showing IC50 values as low as 14.26 nM. Importantly, they demonstrated potent ex vivo antiplatelet activity with a low bleeding tendency, suggesting they could be a safer therapeutic option for arterial embolism.
Development of Novel Pharmaceutical Compounds
The dibenzofuran scaffold is a key structural motif in a variety of biologically active compounds, leading to extensive research into its derivatives for pharmaceutical applications. These compounds have demonstrated a wide range of therapeutic potentials, including antimicrobial, anti-inflammatory, and anticancer activities.
Researchers have synthesized and evaluated numerous dibenzofuran derivatives for their efficacy against various pathogens. For instance, certain 1-amino dibenzo[b,d]furan derivatives have been screened for in vitro antibacterial and antifungal activities, with some compounds showing promising results that warrant further pharmacological study. The inherent biological activity of the dibenzofuran moiety is a critical factor in these findings. Studies have also explored biphenyl and dibenzofuran phytoalexin derivatives as potential agents against antibiotic-resistant bacteria, a pressing global health issue. organic-chemistry.org In one study, derivatives such as 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol and 5-(9H-carbazol-2-yl)benzene-1,2,3-triol showed potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis. organic-chemistry.org
The anti-inflammatory properties of dibenzofuran derivatives are also a significant area of investigation. Natural derivatives like lucidafuran and eriobofuran have been shown to inhibit superoxide (O₂) generation in human neutrophils, indicating their potential to mitigate inflammatory responses. organic-chemistry.org Furthermore, synthetic benzofuran-heterocycle hybrids have been developed that show excellent anti-inflammatory effects, potentially by modulating signaling pathways such as NF-κB and MAPK. nih.gov
In the realm of oncology, dibenzofuran derivatives inspired by natural products like cercosporamide (B1662848) have been designed as kinase inhibitors. biointerfaceresearch.com Kinases such as Pim-1 and Pim-2 are valuable targets in antitumor therapy, and novel 1,3-dihydroxydibenzo[b,d]furan-4-carboxamide derivatives have been identified as potent inhibitors of these enzymes, displaying anticancer potency towards acute myeloid leukemia cell lines. biointerfaceresearch.com
Table 1: Selected Pharmaceutical Activities of Dibenzofuran Derivatives
| Derivative Class | Target/Application | Key Findings | Reference |
|---|---|---|---|
| 1-Amino Dibenzo[b,d]furans | Antimicrobial | Showed notable in vitro antibacterial and antifungal activities. | epa.gov |
| Biphenyl/Dibenzofuran Phytoalexins | Antibiotic-Resistant Bacteria | Potent inhibitory activity against MRSA and multidrug-resistant Enterococcus faecalis. | organic-chemistry.org |
| Lucidafuran / Eriobofuran | Anti-inflammatory | Inhibited superoxide generation in human neutrophils. | organic-chemistry.org |
| 1,3-Dihydroxydibenzo[b,d]furan-4-carboxamides | Anticancer (Kinase Inhibition) | Acted as potent Pim-1/2 kinase inhibitors with activity against leukemia cell lines. | biointerfaceresearch.com |
| Fluorinated Benzofurans | Anti-inflammatory / Anticancer | Suppressed inflammation by inhibiting COX-2 and NOS2 expression; inhibited cancer cell proliferation. | chemisgroup.us |
Materials Science and Electronic Applications
The rigid, planar structure and electronic characteristics of the dibenzofuran core make it an attractive component for advanced materials used in electronics and polymer science.
Organic Light-Emitting Devices (OLEDs) and Electron-Transporting Host Materials
Dibenzofuran derivatives have been successfully developed as efficient host materials for Organic Light-Emitting Diodes (OLEDs), particularly for blue phosphorescent and fluorescent devices. The dibenzofuran moiety provides good electron transport capabilities and high thermal stability, which are crucial for the performance and longevity of OLEDs.
For example, anthracene-dibenzofuran-based compounds such as 2-(3-(10-phenylanthracen-9-yl)-phenyl)dibenzo[b,d]furan (m-PPDF) and 2-(4-(10-phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan (B14054752) (p-PPDF) have been designed as electron-transporting (ET) type hosts. researchgate.net Devices using the p-PPDF host demonstrated a high external quantum efficiency (EQE) of 7.03% for a deep blue OLED and an operational lifetime (LT₉₅) of 85 hours at 600 cd/m², a significant improvement over standard bipolar host materials. researchgate.net Similarly, regioisomers of cyanofluorene and dibenzofuran have been synthesized as bipolar host materials for yellow phosphorescent OLEDs, achieving a maximum external quantum efficiency of 25.3%. wikipedia.org
Table 2: Performance of Dibenzofuran-Based Host Materials in OLEDs
| Host Material | Dopant/Emitter Type | Max. External Quantum Efficiency (EQE) | Device Color | Reference |
|---|---|---|---|---|
| p-PPDF | Multiple Resonance (DABNA-NP-TB) | 7.03% | Deep Blue | researchgate.net |
| CF-2-BzF | Phosphorescent (PO-01) | 25.3% | Yellow | wikipedia.org |
Polymer Chemistry and Material Enhancement
In polymer chemistry, dibenzofuran derivatives are used as monomers to create high-performance polymers with enhanced thermal stability and specific functionalities. The rigidity of the dibenzofuran unit contributes to a high glass-transition temperature in the resulting polymers. For instance, Benzofuro[2,3-b]benzofuran-2,3,8,9-tetracarboxylic dianhydride (BBTDA) has been used as a monomer to synthesize a series of novel polyimides. These polyimides exhibit excellent thermal stability, with degradation temperatures above 455°C and high glass transition temperatures exceeding 296°C, while also being soluble in organic solvents. This combination of properties makes them suitable for applications in demanding environments where thermal resistance is critical.
Applications in Chemo-sensors
The fluorescent properties of the furan (B31954) ring system, which forms the core of dibenzofuran, have been harnessed to develop chemosensors for the detection of various analytes, particularly metal ions. These sensors typically operate on a "turn-on" or "turn-off" fluorescence mechanism upon binding with a specific ion.
While much of the research focuses on the broader class of benzofurans, the principles are applicable to dibenzofuran structures. Benzofuran-based fluorescent probes have been designed for the selective and sensitive detection of metal ions such as Fe³⁺, Cu²⁺, Zn²⁺, and Al³⁺ in solution. For example, a benzofuran-β-alaninamide based "turn-on" fluorescent chemosensor was developed for the selective recognition of Fe³⁺ ions with a very low detection limit of 43 nM. The interaction between the electron-rich benzofuran moiety and the empty orbitals of the metal ion is key to the sensing mechanism.
Table 3: Benzofuran-Based Fluorescent Chemosensors for Metal Ion Detection
| Sensor Moiety | Target Ion | Detection Limit | Sensing Mechanism | Reference |
|---|---|---|---|---|
| Benzofuran-β-alaninamide | Fe³⁺ | 43 nM | Fluorescence "Turn-on" | |
| Naphthofuran Carbonyl Hydrazone | Cu²⁺ | - | Fluorescence "Turn-off" | |
| Isoquinoline-1-carbohydrazide | Al³⁺ | 9.79 nM | - |
Catalysis and Organic Synthesis
The dibenzofuran structure serves not only as a target for synthesis but also as a starting material for the creation of other valuable compounds.
Reagent in Organic Synthesis
Dibenzofuran is a stable aromatic compound that can undergo electrophilic substitution reactions, allowing it to be used as a precursor or reagent in the synthesis of more complex molecules. A notable example is its use in the production of the pharmaceutical drug furobufen. epa.gov Furobufen, a non-steroidal anti-inflammatory drug, is synthesized via a Friedel-Crafts reaction where dibenzofuran reacts with succinic anhydride (B1165640). epa.gov This reaction demonstrates the utility of the dibenzofuran core as a robust building block in multi-step organic synthesis, providing a platform for constructing molecules with specific therapeutic functions.
Ligand in Catalytic Systems
Dibenzofuran derivatives are gaining recognition as valuable components in the development of advanced catalytic systems. nbinno.com Their rigid structure and the capacity to incorporate a variety of coordinating atoms make them ideal scaffolds for creating metal-ligand complexes with customized catalytic properties. nbinno.com The aminohydroxydibenzofuran moiety, in particular, provides a foundation for designing multidentate ligands. nbinno.com
Through reactions with aldehydes like salicylaldehyde, 3-aminodibenzofuran (B1200821) can be converted into Schiff base ligands. These ligands, featuring a specific arrangement of nitrogen and oxygen donor atoms on the dibenzofuran core, can effectively coordinate with transition metals such as vanadium, rhodium, and palladium. nbinno.com The resulting metal complexes often display significant catalytic activity in a range of organic transformations. nbinno.com For instance, vanadium complexes incorporating dibenzofuran-based ligands have shown biomimetic activity, mimicking the function of enzymes like bromoperoxidases and catalyzing oxidation reactions. nbinno.com
Furthermore, dibenzofuran has been integrated into phosphine (B1218219) ligands for rhodium and palladium catalysis. nbinno.com These catalytic systems are utilized in important reactions, including C-H activation, cross-coupling, and asymmetric synthesis. nbinno.com The rigidity of the dibenzofuran backbone is instrumental in controlling the geometry around the metal center, a critical factor for achieving high enantioselectivity in chiral transformations. nbinno.com The ability to modify substituents on the dibenzofuran ring allows for the fine-tuning of the catalyst's performance, influencing both its activity and selectivity. nbinno.com
| Metal | Ligand Type | Application |
| Vanadium | Schiff base | Oxidation reactions (biomimetic) |
| Rhodium | Phosphine | C-H activation, cross-coupling, asymmetric synthesis |
| Palladium | Schiff base, Phosphine | C-H activation, cross-coupling, asymmetric synthesis |
Environmental and Geochemical Research
Dibenzofuran (DBF) and its alkylated homologues are common oxygen-heterocyclic aromatic compounds found in crude oils and source rock extracts. usgs.govresearchgate.net These compounds, along with benzo[b]naphthofurans (BNFs), are considered potential molecular markers that can provide valuable geochemical information. usgs.govresearchgate.net
The concentration of dibenzofurans can vary significantly depending on the source rock. For example, the average concentration of total DBFs in oils from siliciclastic lacustrine rock extracts in the Beibuwan Basin, South China Sea, was found to be 518 μg/g, which is approximately five times higher than that in oils from carbonate source rocks in the Tarim Basin, Northwest China. usgs.govresearchgate.net The distribution and abundance of C0-C4 dibenzofurans can differ between Eocene and Paleocene rocks, offering a potential tool for diagnosing the age of source rocks. mq.edu.au
The relative abundance of specific isomers, such as the benzo[b]naphtho[2,1-d]furan/{benzo[b]naphtho[2,1-d]furan + benzo[b]naphtho[1,2-d]furan} ratio, has been proposed as a molecular geochemical parameter to indicate oil migration pathways and distances. usgs.govcas.cn Similarly, the ratio of 1-/4-methyldibenzofuran has been utilized to trace oil migration orientation in sandstone reservoirs. researchgate.net The biological origin of the organic matter is considered a primary factor controlling the abundance and distribution of these furan compounds. researchgate.netmq.edu.au
| Basin | Source Rock Type | Average Total DBF Concentration (μg/g) |
| Beibuwan Basin | Siliciclastic lacustrine | 518 |
| Tarim Basin | Carbonate | ~104 |
The atmospheric degradation of dibenzofuran is primarily initiated by its reaction with hydroxyl (OH) radicals. acs.org Theoretical studies using density functional theory have shown that the C1 position in dibenzofuran is the most favorable site for OH addition, with a branching ratio of 0.61, leading to the formation of a DF-OH(1) adduct. acs.org The atmospheric lifetime of dibenzofuran has been estimated to be approximately 0.45 days based on the calculated reaction rate constant for OH addition. acs.org
Following the initial OH addition, the resulting adduct can react with molecular oxygen (O₂). The formation of 1-dibenzofuranol is predicted to be a more significant pathway than the formation of DF-OH-O₂ adducts under atmospheric conditions. acs.org The activation energy for the formation of 1-dibenzofuranol is considerably lower than that for the formation of the peroxy adducts. acs.org
Kinetic analyses of the reactions of dibenzofuran suggest that its radicals, formed through hydrogen abstraction, can react with various species like O₂, O, HO₂, and OH, leading to ring breakage and the formation of smaller molecules such as carbon monoxide and acetylene. osti.gov While dibenzofuran itself is released from combustion sources, it can also be formed in the atmosphere through the recombination of phenoxy and phenyl radicals. osti.govepa.gov
The biodegradation of dibenzofuran has been observed in various microorganisms, which can utilize it as a carbon and energy source or degrade it cometabolically. nih.govoup.comnih.gov Several bacterial strains, including species of Sphingomonas, Pseudomonas, and Klebsiella, have been isolated and shown to degrade dibenzofuran. nih.govresearchgate.netnih.gov
Two main degradation pathways have been identified: angular dioxygenation and lateral dioxygenation. nih.govnih.gov The angular dioxygenation pathway, initiated by a dibenzofuran 4,4a-dioxygenase, involves an attack at the angular position adjacent to the ether bridge, leading to the formation of 2,2′,3-trihydroxybiphenyl. nih.govnih.govethz.ch This intermediate is then further degraded, often via salicylic (B10762653) acid. nih.govresearchgate.net
In the lateral dioxygenation pathway, the initial attack occurs at the 1,2-position, producing 1,2-dihydroxydibenzofuran, which is subsequently metabolized. nih.gov Some biphenyl-degrading bacteria can cometabolically degrade dibenzofuran through this lateral dioxygenation mechanism. nih.gov The specific degradation pathway and the resulting metabolites can vary depending on the microbial strain. nih.govnih.gov For instance, in Pseudomonas putida PH-01, the degradation of dibenzofuran leads to the accumulation of catechol in the culture medium. researchgate.netkribb.re.kr
| Bacterial Strain | Degradation Type | Key Intermediate(s) |
| Sphingomonas sp. strain XLDN2-5 | Cometabolic | 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienic acid, salicylic acid |
| Ralstonia sp. strain SBUG 290 | Cometabolic | 2-hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid, salicylic acid |
| Pseudomonas putida PH-01 | Sole carbon source | Salicylic acid, catechol, gentisic acid |
| Klebsiella sp. strain HL1 | Sole carbon source | Metabolites similar to Sphingomonas sp. strain RW1 (excluding salicylic acid and catechol) |
| Sphingomonas sp. strain HL7 | Sole carbon source | Metabolites similar to Sphingomonas sp. strain RW1 (excluding salicylic acid and catechol) |
Natural Product Chemistry
Dibenzofurans represent a class of natural products found in a diverse range of organisms, including lichens, higher plants, and myxomycetes. rsc.orgresearchgate.netrsc.org
In Cannabis sativa, a minor constituent identified as cannabifuran, with the chemical name 9-Isopropyl-6-methyl-3-pentylthis compound, has been isolated. nih.govrsc.orgrsc.org
Lichens are a particularly rich source of dibenzofuran derivatives. nih.govresearchgate.net Usnic acid is the most well-known and abundant dibenzofuran isolated from lichens. rsc.orgnih.gov Other dibenzofurans isolated from various lichen species include didymic acid, strepsilin, and porphyrilic acid. rsc.org These compounds are secondary metabolites that are often unique to these symbiotic organisms. nih.govresearchgate.net
Dibenzofurans have also been isolated from a variety of medicinal plants. nih.govresearchgate.net For example, a new dibenzofuran, 1,2,4-trimethyl-7,8-dimethoxy-dibenzofuran, was isolated from the roots of Ligularia caloxantha, a Chinese medicinal plant. researchgate.net The natural product achyrofuran was isolated from Achyrocline satureioides, a plant used in traditional South American medicine. ekb.eg Furthermore, dibenzofuran derivatives have been identified in species from the Myrtaceae family, such as Pilidiostigma glabrum. ekb.eg
| Natural Source | Example Compound(s) |
| Cannabis sativa | Cannabifuran (9-Isopropyl-6-methyl-3-pentylthis compound) |
| Lichens | Usnic acid, Didymic acid, Strepsilin, Porphyrilic acid |
| Ligularia caloxantha | 1,2,4-trimethyl-7,8-dimethoxy-dibenzofuran |
| Achyrocline satureioides | Achyrofuran |
| Pilidiostigma glabrum | Various dibenzofuran derivatives |
Biosynthetic Pathways and Enantiomeric Purity
The biosynthesis of this compound and its derivatives is primarily understood through the study of microbial degradation pathways of the parent compound, dibenzofuran. Various microorganisms, including bacteria and fungi, have been shown to hydroxylate the dibenzofuran ring system, leading to the formation of hydroxylated intermediates. These processes are of significant research interest due to their potential applications in bioremediation and the synthesis of valuable chemical precursors.
The initial step in the microbial transformation of dibenzofuran often involves the enzymatic introduction of hydroxyl groups. This reaction is typically catalyzed by dioxygenase or monooxygenase enzymes. For instance, the fungus Cunninghamella elegans and the bacterium Beijerinckia B8/36 are known to oxidize dibenzofuran to produce a mixture of 2- and 3-hydroxydibenzofuran. nih.govresearchgate.net This transformation proceeds through the formation of unstable dihydrodiol intermediates. Specifically, Beijerinckia B8/36 produces cis-1,2-dihydroxy-1,2-dihydrodibenzofuran, which subsequently dehydrates to yield 2-hydroxydibenzofuran (B1202526) as the primary product. nih.gov
A key aspect of these biosynthetic pathways is the stereospecificity of the enzymatic reactions, which can lead to products with high enantiomeric purity. The enzyme naphthalene (B1677914) dioxygenase from Pseudomonas sp. strain NCIB 9816-4 has been extensively studied for its ability to catalyze the regio- and stereospecific oxidation of dibenzofuran. nih.gov This enzyme directs the formation of specific stereoisomers of the dihydrodiol precursors to hydroxylated dibenzofurans.
Detailed research findings have demonstrated that the naphthalene dioxygenase-catalyzed oxidation of dibenzofuran is highly enantioselective. The primary product of this reaction is (+)-(1R,2S)-cis-1,2-dihydroxy-1,2-dihydrodibenzofuran, which is formed with an enantiomeric excess (ee) of greater than 95%. nih.gov This high degree of stereocontrol is a characteristic feature of many Rieske non-heme iron oxygenases. The absolute configuration of the benzylic carbon center adjacent to the bridgehead carbon is consistently found to be (R). nih.gov
While the direct biosynthetic pathway culminating in the accumulation of this compound is not as extensively documented as the degradative pathways, the formation of its precursors with high enantiomeric purity is a critical finding. The enantiopure dihydrodiols can serve as valuable chiral synthons for the chemical synthesis of various dibenzofuran derivatives. The enzymatic resolution of racemic mixtures is another approach to obtaining enantiomerically pure compounds. wikipedia.org
The following interactive data table summarizes the key findings regarding the stereospecific oxidation of dibenzofuran by naphthalene dioxygenase, which is a crucial step in the biosynthetic pathway leading to hydroxylated derivatives.
| Substrate | Enzyme | Organism | Product | Enantiomeric Excess (ee) | Reference |
| Dibenzofuran | Naphthalene Dioxygenase | Pseudomonas sp. NCIB 9816-4 | (+)-(1R,2S)-cis-1,2-dihydroxy-1,2-dihydrodibenzofuran | >95% | nih.gov |
| Dibenzofuran | Naphthalene Dioxygenase | Pseudomonas sp. NCIB 9816-4 | (3S,4R)-cis-3,4-dihydroxy-3,4-dihydrodibenzofuran | >95% | nih.gov |
It is important to note that while the stereochemistry of the initial dioxygenation step is well-established, the subsequent enzymatic or spontaneous dehydration to form the final hydroxylated dibenzofuran product may or may not proceed with complete retention of stereochemical integrity. Further research is needed to fully elucidate the complete biosynthetic pathways and to determine the enantiomeric purity of the final hydroxylated products, including this compound, as they are formed in various microorganisms.
Future Research Perspectives and Challenges for Dibenzofuran 1 Ol
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of dibenzofuran (B1670420) derivatives, including dibenzofuran-1-ol (B1274313), has seen advancements with methods like copper-catalyzed cyclization of diaryliodonium salts in water acs.org and palladium-catalyzed C-H activation/C-O cyclization researchgate.net. However, many existing synthetic strategies still suffer from harsh reaction conditions, multiple steps, limited substrate scope, and the use of excess catalysts acs.org. Future research should prioritize the development of greener and more sustainable synthetic routes. This includes exploring metal-free catalytic systems, utilizing milder reaction conditions, reducing waste generation, and improving atom economy researchgate.netnsf.gov. The discovery of novel, efficient, and environmentally benign pathways for this compound synthesis is crucial for its broader accessibility and application. Challenges include optimizing yields, minimizing by-products, and ensuring scalability for industrial production while adhering to green chemistry principles.
Exploration of Novel Biological Activities and Therapeutic Targets
While dibenzofuran derivatives are known for a range of biological activities, including cytotoxic, anti-inflammatory, antibacterial, and antioxidant properties ontosight.airesearchgate.netrsc.orgekb.eg, the specific biological profile of this compound and its potential therapeutic targets remain areas ripe for exploration. Future research should focus on systematically investigating novel biological activities, such as its potential as an enzyme inhibitor (e.g., PTP-MEG2 inhibitors have been explored for dibenzofuran derivatives oncotarget.comnih.gov), or its role in other disease pathways. Structure-activity relationship (SAR) studies are vital to understand how modifications to the this compound scaffold influence its biological efficacy and selectivity collaborativedrug.comgardp.orgdrugdesign.org. Identifying specific biological targets and elucidating the mechanisms of action will pave the way for its potential application in drug discovery and development.
Advanced Material Applications and Device Fabrication
Dibenzofuran scaffolds are recognized for their potential in functional material development, particularly in organic electronics acs.org. Future research should explore the incorporation of this compound into advanced materials. This could involve investigating its photophysical properties, thermal stability, and electronic characteristics to assess its suitability for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as building blocks for novel polymers and sensors. Challenges in this area include optimizing the integration of this compound into device architectures, ensuring long-term stability, and achieving desired performance metrics.
Comprehensive Environmental Impact and Remediation Strategies
Information regarding the environmental fate and impact of this compound is limited. Future research should focus on a comprehensive assessment of its environmental behavior, including its persistence, degradation pathways, potential for bioaccumulation, and ecotoxicity. Understanding these aspects is critical for responsible development and use. Concurrently, the development of effective and sustainable remediation strategies for potential contamination is necessary. This could involve exploring bioremediation techniques, advanced oxidation processes, or adsorption-based methods tailored to this compound. Challenges include identifying reliable environmental monitoring techniques and developing cost-effective remediation solutions.
Integration of Experimental and Computational Methodologies for Deeper Understanding
The synergy between experimental and computational methodologies is essential for a deeper understanding of this compound's properties, reactivity, and biological interactions openaccessjournals.comhpcwire.com. Future research should leverage advanced computational techniques, such as Density Functional Theory (DFT) and molecular dynamics simulations, to predict and rationalize experimental findings. This integration can accelerate the discovery of new synthetic routes, predict novel biological activities, and guide the design of new materials. Challenges lie in developing accurate computational models that can precisely predict the behavior of this compound and its derivatives, bridging the gap between theoretical predictions and experimental validation.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing Dibenzofuran-1-ol with high purity, and how should its structural identity be validated?
- Methodological Answer : Synthesis typically involves cyclization of ortho-substituted phenolic precursors under acidic or catalytic conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Structural validation requires ¹H/¹³C NMR to confirm aromatic proton environments and carbonyl groups, high-resolution mass spectrometry (HRMS) for molecular weight verification, and FT-IR to detect hydroxyl and ether functionalities. Purity assessment should use HPLC (>95% purity threshold) .
- Key Data : Reference NMR shifts (e.g., aromatic protons at δ 6.8–7.5 ppm, hydroxyl at δ 5.2–5.8 ppm) and HRMS m/z values (e.g., [M+H]⁺ = 184.0525) from NIST databases .
Q. How can researchers distinguish this compound from its structural analogs (e.g., dibenzofuran-2-ol) during characterization?
- Methodological Answer : Use 2D NMR techniques (COSY, NOESY) to resolve overlapping signals and assign substituent positions. X-ray crystallography provides definitive proof of regiochemistry for crystalline derivatives. Computational methods (e.g., DFT-based chemical shift predictions ) can cross-validate experimental NMR data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
